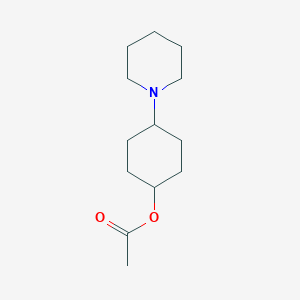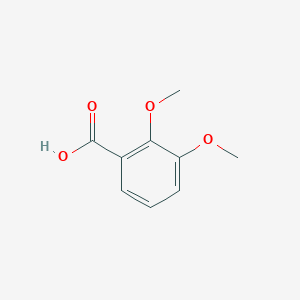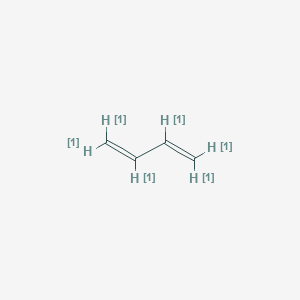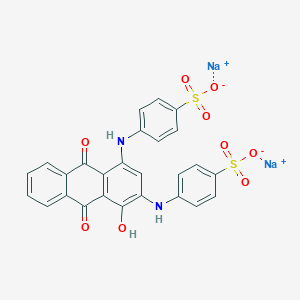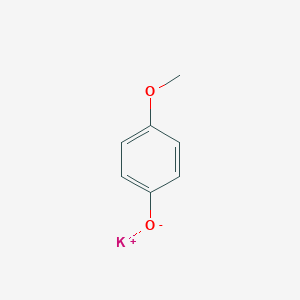
Potassium p-methoxyphenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium p-methoxyphenolate is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. This compound is a white crystalline solid that is soluble in water and other polar solvents. It is also known as PMCP and has the chemical formula C7H6KO3. In
Mécanisme D'action
The mechanism of action of PMCP is not fully understood, but it is believed to involve the coordination of the potassium ion with the oxygen atom of the methoxy group. This coordination leads to the formation of a stable complex that can act as a catalyst or a reagent in various chemical reactions.
Effets Biochimiques Et Physiologiques
PMCP has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. It is important to note that PMCP should not be used for medical purposes, as its effects on human health are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
PMCP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has high solubility in water and other polar solvents, and is stable under a wide range of conditions. However, PMCP also has some limitations. It is sensitive to air and moisture, and its reactivity can be affected by impurities in the starting materials or the solvent used in the reaction.
Orientations Futures
There are several future directions for the study of PMCP. One area of interest is the development of new synthetic methods for PMCP and its derivatives. Another area of research is the exploration of PMCP's potential applications in catalysis, material science, and other fields. Finally, more studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of PMCP.
Conclusion
In conclusion, potassium p-methoxyphenolate is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of PMCP and its derivatives.
Méthodes De Synthèse
The synthesis of PMCP involves the reaction of p-methoxyphenol with potassium hydroxide. This reaction takes place in a solvent such as ethanol or methanol, and the resulting product is a white crystalline solid. The chemical equation for this reaction is as follows:
C7H8O2 + KOH → C7H6KO3 + H2O
Applications De Recherche Scientifique
PMCP has been used in various scientific research applications, including catalysis, organic synthesis, and material science. It has been shown to be an effective catalyst for the synthesis of various organic compounds, such as benzimidazoles and quinolines. PMCP has also been used as a reagent in the preparation of metal-organic frameworks (MOFs) and other porous materials.
Propriétés
Numéro CAS |
1122-93-6 |
|---|---|
Nom du produit |
Potassium p-methoxyphenolate |
Formule moléculaire |
C7H7KO2 |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
potassium;4-methoxyphenolate |
InChI |
InChI=1S/C7H8O2.K/c1-9-7-4-2-6(8)3-5-7;/h2-5,8H,1H3;/q;+1/p-1 |
Clé InChI |
NOCQQZLSUGMTIS-UHFFFAOYSA-M |
SMILES isomérique |
COC1=CC=C(C=C1)[O-].[K+] |
SMILES |
COC1=CC=C(C=C1)[O-].[K+] |
SMILES canonique |
COC1=CC=C(C=C1)[O-].[K+] |
Autres numéros CAS |
1122-93-6 |
Numéros CAS associés |
150-76-5 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



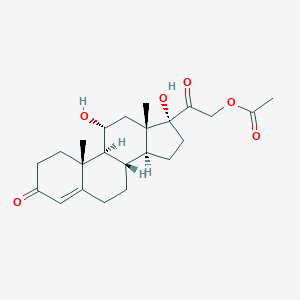
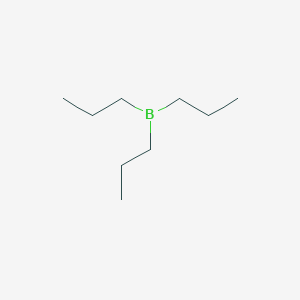
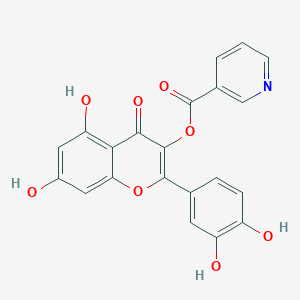
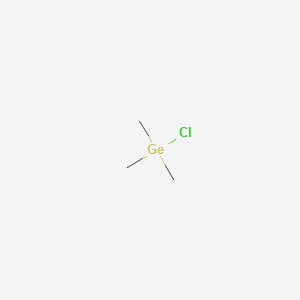
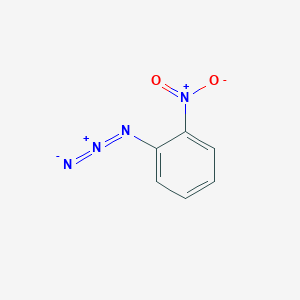
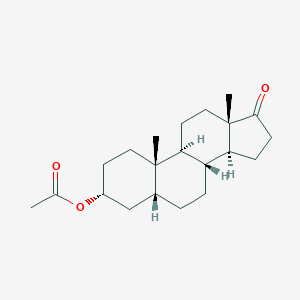
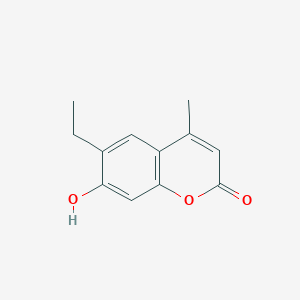
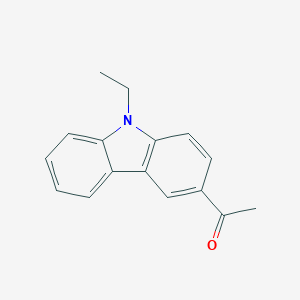
![(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B75248.png)
